molecular formula C5H5NO4 B12891223 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde

2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde

Cat. No.: B12891223
M. Wt: 143.10 g/mol
InChI Key: DMIZUUWHIADKDK-UHFFFAOYSA-N
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Description

2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s unique structure, featuring both hydroxyl and dioxo functional groups, makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,3-dioxopyrrolidines with aldehydes . The reaction typically requires mild conditions and can be catalyzed by acids or bases. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives. Major products formed from these reactions include pyrrolidine-2,5-diones and other heterocyclic compounds .

Scientific Research Applications

2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial and anticancer agents . The compound is also used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The compound’s hydroxyl and dioxo groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

2-Hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones . While these compounds share a similar core structure, this compound is unique due to its additional functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-hydroxy-4,5-dioxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C5H5NO4/c7-1-2-3(8)5(10)6-4(2)9/h1-2,4,9H,(H,6,10)

InChI Key

DMIZUUWHIADKDK-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C(NC(=O)C1=O)O

Origin of Product

United States

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